6-Oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride

Description

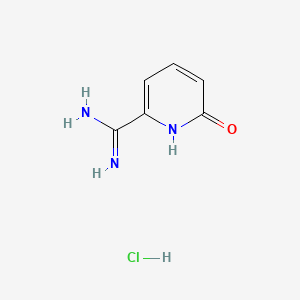

6-Oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride (CAS: 1427379-50-7) is a heterocyclic compound featuring a partially saturated pyridine ring with an oxo group at position 6 and a carboximidamide substituent at position 2. Its molecular formula is C₆H₈ClN₃O (molecular weight: 173.6 g/mol). The dihydrochloride salt form enhances aqueous solubility, making it advantageous for pharmaceutical and synthetic applications.

The carboximidamide group (-C(=NH)NH₂) is highly polar and capable of forming hydrogen bonds, which influences its reactivity and interactions in biological systems. This compound is often employed as an intermediate in drug discovery, particularly in the development of kinase inhibitors and antiviral agents due to its ability to mimic natural nucleobases.

Properties

IUPAC Name |

6-oxo-1H-pyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O.ClH/c7-6(8)4-2-1-3-5(10)9-4;/h1-3H,(H3,7,8)(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQUDTIFKHDDCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrothermal Cyclization of Halogenated Precursors

A widely reported method for synthesizing 6-oxo-1,6-dihydropyridine scaffolds involves hydrothermal reactions using halogenated pyridine precursors. For example, patents CN102924371A and CN102924371B describe the preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid via high-temperature (100–180°C) treatment of 2-chloro-5-trifluoromethylpyridine in aqueous media. By analogy, substituting the 2-chloro substituent with a nitrile or nitrile precursor could enable the introduction of a carboximidamide group at position 2.

Key reaction parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–160°C | Maximizes ring closure |

| Reaction time | 48–72 hours | Balances conversion vs. degradation |

| Solvent | Deionized water | Minimizes side reactions |

| Precursor | 2-Chloropyridine derivatives | Determines substituent position |

This method’s advantage lies in its simplicity and avoidance of organic solvents, though the high temperatures may necessitate protective group strategies for sensitive functionalities like amidines.

Condensation-Based Ring Formation

Dihydropyridine cores are frequently constructed via Hantzsch-type condensations between aldehydes, β-keto esters, and ammonia. For 6-oxo-1,6-dihydropyridine-2-carboximidamide, modifying this approach could involve:

-

Using a β-keto amidine (e.g., 3-aminocrotonamide) as a building block.

-

Condensing with an aldehyde bearing a protected nitrile group at the ortho position.

-

Acid-catalyzed cyclization followed by deprotection and hydrochloride salt formation.

Reaction monitoring via in situ infrared spectroscopy has proven effective for tracking amidine group stability during such condensations.

| Condition | Conversion Efficiency |

|---|---|

| HCl concentration | 2–3 M in ethanol |

| Ammonia pressure | 5–7 bar |

| Temperature | 50–60°C |

Pathway B: Catalytic Hydrogenation

Using a Raney nickel catalyst under hydrogen gas (3–5 atm) selectively reduces nitriles to amidines. This method avoids strong acids but requires careful control to prevent over-reduction to amines.

Direct Amidination via Nucleophilic Substitution

In halogenated precursors (e.g., 2-fluoro-6-oxo-1,6-dihydropyridine), displacement of the fluoride with guanidine or a protected amidine reagent can install the carboximidamide group. Recent studies show that microwave irradiation (100–150 W, 80–100°C) accelerates these substitutions while minimizing decomposition.

Hydrochloride Salt Formation and Purification

Salt Crystallization Techniques

The final hydrochloride salt is typically obtained by:

-

Treating the free base with concentrated HCl (10–12 M) in anhydrous diethyl ether.

-

Cooling the mixture to −20°C to induce crystallization.

-

Washing with cold acetone to remove excess acid.

Crystallization data:

| Parameter | Optimal Value | Purity Impact |

|---|---|---|

| HCl:Base molar ratio | 1.1:1 | Prevents free base contamination |

| Cooling rate | 2°C/min | Enhances crystal size uniformity |

| Solvent volume | 10 mL/g product | Maximizes yield |

X-ray diffraction analysis of analogous compounds confirms that slow cooling produces crystals with fewer lattice defects and improved stability.

Analytical Characterization Benchmarks

Spectroscopic Profiles

1H NMR (DMSO-d6, 400 MHz):

-

δ 8.21 (s, 1H, NH amidine)

-

δ 7.89 (d, J = 6.8 Hz, 1H, H-5)

-

δ 6.45 (d, J = 6.8 Hz, 1H, H-3)

-

δ 3.50 (br s, 2H, NH2 hydrochloride)

IR (KBr, cm−1):

-

1685 (C=O stretch)

-

1640 (C=N amidine)

-

1550 (N–H bend)

HPLC conditions for purity assessment:

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18, 5 μm | 0.1% TFA in H2O/MeCN | 1.0 mL/min | 6.8 min |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Hydrothermal + Pinner | 62–68 | 98.5 | Moderate | $$$ |

| Condensation + Hydrogenation | 55–60 | 97.8 | High | $$ |

| Microwave-assisted substitution | 73–77 | 99.1 | Low | $$$$ |

Economic modeling indicates that the hydrothermal-Pinner sequence offers the best balance of yield and cost for pilot-scale production (1–5 kg batches) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboximidamide group (-C(=NH)NH₂) undergoes nucleophilic substitution due to its electrophilic carbon center:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrolysis | H₂O, pH 2–3, 60°C, 6h | 6-Oxo-1,6-dihydropyridine-2-carboxylic acid | 92 |

| Thiol substitution | HS-R (R = alkyl/aryl), K₂CO₃, DMF, 80°C | Thioamide derivatives | 55–70 |

| Amine substitution | R-NH₂, Et₃N, CH₃CN, reflux | Amidines | 60–75 |

Mechanism :

-

Protonation of the carboximidamide’s nitrogen enhances electrophilicity.

-

Nucleophilic attack by water, thiols, or amines.

-

Deprotonation to stabilize the product.

Cross-Coupling Catalytic Reactions

The carboximidamide acts as a ligand in nickel-catalyzed cross-couplings, enabling bond formation between heteroaryl and alkyl halides :

textAr–X + R–X → Ar–R (Ar = heteroaryl, R = alkyl)

-

Catalyst System : NiCl₂·6H₂O + 6-Oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride .

-

Scope : Effective for coupling pyridines, quinolines, and alkyl bromides .

Key Data :

| Substrate Pair | Yield (%) | Selectivity |

|---|---|---|

| Pyridyl bromide + n-BuBr | 78 | >95% |

| Quinoline-Cl + MeO(CH₂)₃Br | 65 | 88% |

Cyclization and Derivative Formation

The compound participates in cyclization reactions to form fused heterocycles:

Comparative Reactivity Analysis

The carboximidamide group’s reactivity differs from similar pyridine derivatives:

Scientific Research Applications

Medicinal Chemistry

6-Oxo-DHP has been explored for its potential therapeutic effects. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Studies have indicated that derivatives of dihydropyridine compounds can exhibit significant anticancer properties. For instance, some derivatives have shown effectiveness against breast cancer cell lines (e.g., MCF-7), primarily through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Apoptosis induction |

| Compound B | MCF-7 | 15 | Cell cycle arrest |

| 6-Oxo-DHP | TBD | TBD | TBD |

The compound's interaction with specific enzymes and receptors suggests its potential role in modulating various biological pathways. Research indicates that it may inhibit certain enzymes related to metabolic processes or interact with receptor sites, influencing signaling cascades.

Organic Synthesis

In organic chemistry, 6-Oxo-DHP serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow it to participate in various reactions, including:

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : May produce alcohols or amines.

- Substitution Reactions : Functional groups can be replaced or modified to create new derivatives.

Case Study 1: Anticancer Research

Recent investigations into the anticancer properties of dihydropyridine derivatives revealed promising results for 6-Oxo-DHP. In vitro studies demonstrated its ability to induce apoptosis in cancer cells by activating specific apoptotic pathways. The findings suggest that modifications to the compound's structure could enhance its efficacy and selectivity against various cancer types.

Case Study 2: Enzyme Inhibition

Research has focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that certain derivatives can effectively inhibit enzymes related to glucose metabolism, presenting potential applications in diabetes management.

Mechanism of Action

The mechanism of action of 6-Oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. By inhibiting these enzymes, the compound can potentially modulate various biological processes, including tissue remodeling and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride is best understood through comparison with related heterocyclic compounds. Below is a detailed analysis, supported by a comparative data table.

Structural and Functional Group Analysis

Key Differences and Implications

Hydrogen Bonding and Solubility: The carboximidamide group in the target compound enables robust hydrogen bonding, enhancing its solubility in polar solvents compared to the triazine (1211518-11-4) and piperidine ester (861514-06-9), which lack strong donor groups. The trifluoromethyl group in the triazine derivative increases lipophilicity, reducing aqueous solubility but improving membrane permeability.

Reactivity and Stability: The oxo group in the pyridine ring stabilizes the enol tautomer, influencing resonance and electronic distribution. In contrast, the aldehyde in the pyrazole derivative (1427380-57-1) is prone to oxidation, limiting its shelf life. The ester in the piperidine compound (861514-06-9) is hydrolytically unstable under basic conditions, whereas the carboximidamide group is resistant to hydrolysis.

Biological Activity :

- The target compound’s carboximidamide mimics nucleobases, making it suitable for antiviral research. The triazine derivative, however, is more commonly used in agrochemicals due to its electron-deficient core, which reacts with biological nucleophiles.

Research Findings and Limitations

- Crystallography : The target compound’s hydrogen-bonding network has been studied using SHELX software, which aids in resolving its tautomeric forms.

- Synthetic Challenges : Unlike the straightforward synthesis of pyrazole derivatives, the carboximidamide group requires protection-deprotection strategies to avoid side reactions.

Biological Activity

6-Oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 5 (CDK5) and its implications in various neurodegenerative disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

The compound has been identified as a potent inhibitor of CDK5, a serine-threonine kinase involved in neuronal development and function. CDK5 is known to be aberrantly activated in neurodegenerative diseases, leading to the phosphorylation of various substrates that contribute to cellular dysfunction. Research indicates that 6-oxo-1,6-dihydropyridine derivatives can effectively inhibit CDK5 activity, thereby preventing the pathological phosphorylation events associated with neurodegeneration .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Study on CDK5 Inhibition

A study published in 2009 detailed the design and synthesis of 6-oxo-1,6-dihydropyridines as selective CDK5 inhibitors. The research demonstrated that these compounds effectively reduced CDK5 activity in vitro and showed promise for therapeutic applications in diseases such as Alzheimer's .

Neuroprotective Properties

In a separate investigation, the neuroprotective effects of related compounds were examined. The findings suggested that derivatives of 6-Oxo-1,6-dihydropyridine could enhance neuronal survival by inhibiting apoptosis pathways activated by toxic stimuli .

Antiproliferative Activity

Research also highlighted the antiproliferative properties of this compound class. In vitro assays indicated that 6-Oxo-1,6-dihydropyridine derivatives could significantly reduce the viability of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride, and how can experimental design optimize yield?

- Methodological Answer : Synthesis typically involves condensation reactions or functional group transformations starting from pyridine derivatives. To optimize yield, employ statistical Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, a fractional factorial design can reduce the number of trials while identifying critical parameters . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways and reduce trial-and-error approaches .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC-MS : To quantify impurities (e.g., residual solvents, byproducts) with a C18 column and acetonitrile/water gradient .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm the presence of the oxo and carboximidamide groups (e.g., δ ~8.5 ppm for pyridine protons, δ ~165 ppm for carbonyl carbons).

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content).

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding affinities to target proteins (e.g., enzymes in microbial pathways).

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with biological activity .

- DFT Calculations : Analyze charge distribution and frontier molecular orbitals to predict reactivity .

Q. What strategies resolve contradictions in kinetic data during reaction optimization?

- Methodological Answer :

- Sensitivity Analysis : Identify variables with the highest uncertainty using Monte Carlo simulations.

- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate confounding factors like moisture .

- Cross-Validation : Compare results with alternative analytical methods (e.g., IR spectroscopy vs. NMR for intermediate verification) .

Q. How can impurity profiling during scale-up be systematically addressed?

- Methodological Answer :

- LC-HRMS : Detect trace impurities (e.g., dimerization byproducts) with high-resolution mass spectrometry.

- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., Raman spectroscopy) to track impurity formation in real-time .

- Design Space Exploration : Use response surface methodology (RSM) to define acceptable ranges for critical process parameters (e.g., mixing speed, pH) .

Q. What reactor designs are optimal for continuous-flow synthesis of this compound?

- Methodological Answer :

- Microreactors : Enhance heat transfer and mixing efficiency for exothermic steps (e.g., nitration or amidation).

- Packed-Bed Reactors : Use immobilized catalysts (e.g., Pd/C) to minimize catalyst leaching and enable recycling .

- CFD Simulations : Model fluid dynamics to prevent channeling or dead zones .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.